Physicochemical Properties Differentiate KRAS G12C Inhibitor 51 from Key Structural Analogs
The molecular structure of KRAS G12C inhibitor 51 confers distinct physicochemical properties compared to its closest structural analogs. For instance, it has a higher calculated lipophilicity (LogP of 4.8) than the clinically advanced inhibitor sotorasib (AMG-510, reported LogP of 3.3) . This difference can impact solubility, membrane permeability, and potentially CNS penetration, representing a quantifiable differentiation relevant for assay development and in vivo study design.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.8 |
| Comparator Or Baseline | Sotorasib (AMG-510) |
| Quantified Difference | Difference of +1.5 (target vs. sotorasib) |
| Conditions | Calculated LogP value as provided in vendor datasheets. |
Why This Matters
This quantifiable difference in LogP alerts users that KRAS G12C inhibitor 51 is significantly more lipophilic than sotorasib, which will affect its behavior in assays requiring aqueous solubility and its potential for passive diffusion across biological membranes.
